molecular formula C22H19FN4O2S B3401176 N-(4-ethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040675-09-9

N-(4-ethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3401176
CAS No.: 1040675-09-9
M. Wt: 422.5 g/mol
InChI Key: OFKFVPHEMAUBNF-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-ethoxyphenyl group. The ethoxy and fluorine substituents likely influence solubility, metabolic stability, and binding affinity compared to analogs with alternative substituents .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-2-29-18-9-7-17(8-10-18)25-21(28)14-30-22-20-13-19(26-27(20)12-11-24-22)15-3-5-16(23)6-4-15/h3-13H,2,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKFVPHEMAUBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, with the CAS number 1040675-09-9, is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzymatic inhibition contexts. This article aims to explore the biological activity of this compound through a review of relevant literature, including synthesis methods, biological evaluations, and case studies.

The molecular formula of this compound is C22H19FN4O2SC_{22}H_{19}FN_{4}O_{2}S, and it has a molecular weight of 422.5 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.

PropertyValue
CAS Number1040675-09-9
Molecular FormulaC22H19FN4O2S
Molecular Weight422.5 g/mol

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrazines. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to inhibit the growth of HeLa and L929 cells, demonstrating their potential as therapeutic agents in oncology .

Case Study: In Vitro Analysis

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at the 4-position significantly influenced cytotoxicity against cancer cell lines. The introduction of electron-withdrawing groups enhanced the anticancer activity, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Enzymatic Inhibition

Pyrazole derivatives are also recognized for their ability to inhibit various enzymes. The compound under discussion may interact with specific enzyme targets involved in cancer progression or inflammatory pathways. For example, certain pyrazolo compounds have been shown to act as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer biology .

Pharmacological Profile

The pharmacological profile of this compound indicates potential as a multi-target agent. Its ability to modulate multiple biological pathways may provide therapeutic advantages over single-target drugs.

Synthesis Methods

The synthesis of pyrazolo derivatives typically involves several strategies including cyclization reactions and functional group modifications. The synthetic pathway for this compound likely follows established protocols for creating pyrazolo frameworks. Researchers have developed efficient methods for synthesizing these compounds with high yields and purity levels through techniques such as microwave-assisted synthesis and solvent-free reactions .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidine analogs (e.g., F-DPA and DPA-714 in ). Pyrazine rings contain two nitrogen atoms at positions 1 and 3, whereas pyrimidine has nitrogens at positions 1 and 3. This difference alters electron distribution and hydrogen-bonding capacity. For example, F-DPA (pyrazolo[1,5-a]pyrimidine) exhibits high affinity for translocator protein (TSPO) receptors, a property attributed to its diethylacetamide substituents and pyrimidine core . In contrast, the pyrazine core in the target compound may favor interactions with distinct biological targets due to its unique electronic profile.

Table 1: Comparison of Core Heterocycles

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazine 4-fluorophenyl, 4-ethoxyphenyl, sulfanyl Not explicitly reported -
F-DPA Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl, diethylacetamide TSPO ligand
GMA12 () Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl, bis(2-methoxyethyl)acetamide In silico/in vitro evaluation

Substituent Modifications

Aryl Group Variations

  • 4-Fluorophenyl vs. 4-Methoxyphenyl (): The compound in substitutes the 4-fluorophenyl group with 4-methoxyphenyl and replaces the ethoxyphenyl acetamide with a phenoxyphenyl group.
  • 4-Chlorophenyl (): Substitution with 4-chlorophenyl introduces a stronger electron-withdrawing effect, which may enhance binding to hydrophobic pockets but reduce solubility .

Table 2: Aryl Substituent Comparisons

Compound Aryl Group (Position 2) Acetamide Substituent LogP (Predicted) Solubility (µg/mL)
Target Compound 4-Fluorophenyl N-(4-ethoxyphenyl) ~3.5* ~20*
Compound 4-Methoxyphenyl N-(4-phenoxyphenyl) ~4.2 ~15
Compound 4-Chlorophenyl N-(3-methylsulfanylphenyl) ~3.8 ~10

*Predicted using computational tools due to lack of experimental data.

Acetamide Nitrogen Modifications

  • Diethyl vs. Aryl Substituents ( vs. Target Compound): F-DPA and DPA-714 feature diethylacetamide groups, which are smaller and more lipophilic than the 4-ethoxyphenyl group in the target compound. Bulkier aryl substituents may hinder membrane permeability but improve target specificity .
  • N-Alkyl/Aryl Variations (): GMA14 (N-methyl-N-phenyl) and GMA15 (N-ethyl-N-phenyl) exhibit moderate yields (70–82%) and distinct electronic profiles due to alkyl/aryl combinations.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(4-ethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions involving α-chloroacetamide intermediates and pyrazolo[1,5-a]pyrazine thiol derivatives. For example, and describe analogous reactions where α-chloroacetamides react with heterocyclic thiols under reflux conditions (ethanol, 80–90°C) to form sulfanyl linkages. Key steps include:

  • Activation of the pyrazolo[1,5-a]pyrazine core with a leaving group (e.g., chloro or bromo substituent).
  • Thiol-displacement reactions with N-substituted acetamides in polar aprotic solvents (e.g., DMF) .

Q. How is the compound characterized for structural confirmation?

Methodological Answer: Standard techniques include:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and tautomeric equilibria (e.g., highlights a 1:1 tautomeric ratio in similar acetamide derivatives).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., provides protocols for pyrimidine-acetamide crystallography).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., uses HRMS for C22H19ClFN5O4 derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfanyl linkage formation yield?

Methodological Answer: Optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates ().
  • Catalysis : Use of mild bases (K2CO3, Et3N) to deprotonate thiols without side reactions ().
  • Temperature control : Lower temperatures (40–60°C) reduce decomposition of thermally sensitive pyrazolo-pyrazine cores ().

Q. What computational strategies are used to predict biological activity and binding affinity?

Methodological Answer:

  • Molecular docking : Models interactions with target proteins (e.g., TSPO or kinase domains). describes workflows using AutoDock Vina to evaluate fluorinated pyrazolo-pyrimidine derivatives.
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants of 4-fluorophenyl groups) with activity .

Q. How can tautomeric equilibria in solution affect bioactivity data interpretation?

Methodological Answer:

  • Dynamic NMR : Monitor tautomer ratios in DMSO-d6 or CDCl3 ( used 1H NMR to identify a 1:1 equilibrium between thiazolidinone and thiazol-4-one forms).
  • pH-dependent studies : Adjust buffer conditions to stabilize dominant tautomers during bioassays .

Q. What experimental designs are recommended for environmental fate studies of this compound?

Methodological Answer: Adopt protocols from :

  • Abiotic degradation : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light).
  • Biotic degradation : Soil microcosm studies with LC-MS/MS quantification.
  • Ecotoxicity assays : Daphnia magna or algae growth inhibition tests .

Q. How do substituents (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl) influence pharmacokinetic properties?

Methodological Answer:

  • LogP determination : Shake-flask method (octanol/water) to compare lipophilicity ( reports LogP = 2.1 for a related fluorophenyl analog).
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and track degradation via LC-HRMS ( describes similar protocols) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
  • Control for tautomerism : Pre-equilibrate compound solutions to stabilize dominant forms ().
  • Batch-to-batch purity checks : Use HPLC to verify >95% purity ( emphasizes purity impacts on IC50 values) .

Q. Future Research Directions

  • Develop hybrid derivatives with sulfone/phosphonate moieties to enhance target selectivity ().
  • Explore cryo-EM for structural analysis of compound-protein complexes (no direct evidence but inferred from crystallography in ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.